Methyl({[2-(trifluoromethyl)pyridin-4-yl]methyl})amine dihydrochloride
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Overview
Description
Methyl({[2-(trifluoromethyl)pyridin-4-yl]methyl})amine dihydrochloride is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, with a methylamine group linked to the pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[2-(trifluoromethyl)pyridin-4-yl]methyl})amine dihydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized using fluorinated reagents such as Selectfluor®.
Introduction of the Methylamine Group: The methylamine group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by the methylamine group.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl({[2-(trifluoromethyl)pyridin-4-yl]methyl})amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl({[2-(trifluoromethyl)pyridin-4-yl]methyl})amine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl({[2-(trifluoromethyl)pyridin-4-yl]methyl})amine dihydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the pyridine ring can interact with various biological targets. The methylamine group can form hydrogen bonds and other interactions with target molecules, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: This compound has a similar trifluoromethyl-pyridine core but lacks the methylamine group.
2-(Trifluoromethyl)pyridin-4-amine: Another similar compound with a trifluoromethyl group on the pyridine ring.
Uniqueness
Methyl({[2-(trifluoromethyl)pyridin-4-yl]methyl})amine dihydrochloride is unique due to the presence of both the trifluoromethyl group and the methylamine group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-methyl-1-[2-(trifluoromethyl)pyridin-4-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2.2ClH/c1-12-5-6-2-3-13-7(4-6)8(9,10)11;;/h2-4,12H,5H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLKRTNCRZJIDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NC=C1)C(F)(F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2F3N2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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